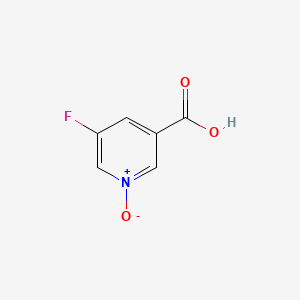

5-Fluoropyridine-3-carboxylic acid N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoropyridine-3-carboxylic acid N-oxide is a chemical compound with the molecular formula C6H4FNO3 . It has a molecular weight of 157.1g/mol .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 5-Fluoropyridine-3-carboxylic acid N-oxide, often involves complex reactions. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Additionally, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

Molecular Structure Analysis

The molecular structure of 5-Fluoropyridine-3-carboxylic acid N-oxide can be represented by the SMILES string OC(=O)c1cncc(F)c1 . The InChI key for this compound is BXZSBDDOYIWMGC-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

5-Fluoropyridine-3-carboxylic acid N-oxide is a solid substance . It has a density of 1.48±0.1 g/cm3 . The melting point of this compound is reported to be between 193-198 °C .

Applications De Recherche Scientifique

Oncological Applications

Fluoropyrimidines, such as 5-fluorouracil (5-FU), play a critical role in the treatment of various solid tumors, including colorectal and breast cancers. They are often used in combination with other drugs to enhance therapeutic efficacy and improve patient survival rates. Studies have explored the mechanisms of action, pharmacogenetics, and the development of oral prodrugs to improve administration and patient compliance (Gmeiner, 2020; Miura et al., 2010).

Pharmacogenetics and Metabolism

Research has delved into the pharmacogenetics and metabolism of fluoropyrimidines, aiming to tailor cancer therapy to individual patient genetic profiles. This approach seeks to optimize treatment efficacy while minimizing toxicity, particularly in regimens involving fluoropyrimidines like 5-FU and its prodrugs (Del Re et al., 2017; Mohelníková-Duchoňová et al., 2014).

Drug Development and Safety

The development of oral prodrugs of 5-FU, such as capecitabine, has been a significant advance, allowing for easier administration and potentially better patient adherence. Safety and efficacy profiles of these drugs have been extensively studied, showing promise in treating colorectal and breast cancers while maintaining a manageable side effect profile (Aprile et al., 2009; Mikhail et al., 2010).

Propriétés

IUPAC Name |

5-fluoro-1-oxidopyridin-1-ium-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-1-4(6(9)10)2-8(11)3-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOJHSLPFZBIRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1F)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704529 |

Source

|

| Record name | 5-Fluoro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyridine-3-carboxylic acid N-oxide | |

CAS RN |

1526-19-8 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1526-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)

![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)